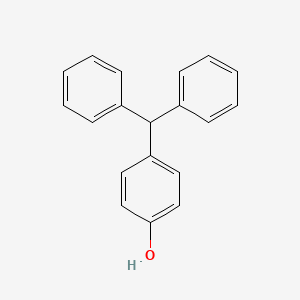

4-(Diphenylmethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

791-92-4 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

4-benzhydrylphenol |

InChI |

InChI=1S/C19H16O/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H |

InChI Key |

GKLBDKZKXSQUHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diphenylmethyl Phenol and Its Chemical Precursors

Catalytic Approaches in the Formation of Diphenylmethyl Phenol (B47542) Ethers

The synthesis of diphenylmethyl (DPM) ethers from phenols and diphenylmethanol (B121723) (also known as benzhydrol) is frequently accomplished through acid-catalyzed etherification. This process involves the dehydration of the alcohol and subsequent reaction with the phenol. Modern synthetic chemistry has emphasized the use of efficient, reusable, and environmentally benign catalysts to drive this transformation.

Heteropolyacid Catalysis (e.g., Preyssler Acid Systems)

Heteropolyacids (HPAs) have emerged as highly effective solid acid catalysts for organic synthesis, offering advantages over traditional mineral acids due to their higher acidity, thermal stability, non-corrosive nature, and reusability. arkat-usa.orgunlp.edu.ar Both Wells-Dawson (e.g., H₆P₂W₁₈O₆₂·24H₂O) and Preyssler (e.g., H₁₄[NaP₅W₃₀O₁₁₀]) type HPAs have been successfully employed in the preparation of DPM ethers. arkat-usa.orgresearchgate.netresearchgate.net

Research has demonstrated that Wells-Dawson acid, either in bulk or supported on silica (B1680970), can catalyze the reaction between diphenylmethanol and phenol to produce benzhydryl phenyl ether in high yields. arkat-usa.orgunlp.edu.arresearchgate.netresearchgate.net The reaction is typically conducted in a solvent like toluene (B28343) at temperatures ranging from 60-80°C, with reaction times between 0.5 and 1.5 hours. arkat-usa.orgresearchgate.net The use of a silica-supported catalyst facilitates an easy work-up; the catalyst can be filtered off and reused multiple times without a significant loss in activity. arkat-usa.orgunlp.edu.ar For instance, the DPM ether of phenol was obtained in 85% yield, and the catalyst remained active even after a third cycle. arkat-usa.org

Preyssler acids are also noted for their catalytic prowess in etherification reactions due to their 14 acidic protons and high hydrolytic stability. tsijournals.comaip.orgresearchgate.net They have been used effectively for the etherification of various benzylic alcohols. tsijournals.comresearchgate.net The performance of these catalysts underscores the utility of HPAs as green and efficient alternatives for promoting the synthesis of diphenylmethyl phenol ethers. researchgate.netiitm.ac.in

Table 1: Heteropolyacid-Catalyzed Synthesis of Benzhydryl Phenyl Ether This table summarizes typical reaction conditions and yields for the synthesis of benzhydryl phenyl ether from phenol and diphenylmethanol using a Wells-Dawson heteropolyacid catalyst.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source(s) |

| H₆P₂W₁₈O₆₂·24H₂O (bulk) | Toluene | 60-80 | 0.5 - 1.5 | 85 | arkat-usa.org |

| H₆P₂W₁₈O₆₂·24H₂O / SiO₂ | Toluene | 60-80 | 0.5 - 1.5 | 85 | arkat-usa.orgunlp.edu.ar |

Application of Protic Ionic Liquids in Accelerated Synthesis

Protic ionic liquids (PILs) represent another class of "green" catalysts that have found application in acid-catalyzed reactions. ionike.comrsc.org Formed by the neutralization of a Brønsted acid with a Lewis base, PILs possess labile protons that impart Brønsted acidity, enabling them to catalyze reactions such as esterification and alkylation. rsc.orgrsc.orgmdpi.com Their negligible vapor pressure, thermal stability, and tunable acidity make them attractive alternatives to volatile and corrosive mineral acids. ionike.com

While direct reports on the use of PILs for the synthesis of 4-(diphenylmethyl)phenol ethers are specific, their utility in related transformations is well-documented. For example, 2-methylpyridinium trifluoromethanesulfonate (B1224126) has been used for the tert-butylation of phenol. ionike.com The acidity of the PIL, which can be tuned by the choice of the cation and anion, is directly correlated with its catalytic activity. ionike.comrsc.org Given their demonstrated efficacy in promoting acid-catalyzed reactions, PILs are considered promising catalysts for accelerating the etherification of phenols with diphenylmethanol under mild conditions. nih.gov

Mechanistic Pathways of Etherification Reactions

The acid-catalyzed etherification of phenol with diphenylmethanol proceeds through a mechanism involving a carbocation intermediate, akin to an Sₙ1 reaction. researchgate.netsciencemadness.orgresearchgate.net The reaction pathway can be outlined in three key steps:

Protonation of the Alcohol: The acid catalyst donates a proton to the hydroxyl group of diphenylmethanol, converting it into a good leaving group (water).

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a resonance-stabilized benzhydryl carbocation. The stability of this secondary carbocation is significantly enhanced by the delocalization of the positive charge across the two phenyl rings.

Nucleophilic Attack: The oxygen atom of the phenol acts as a nucleophile, attacking the electrophilic carbocation. A final deprotonation step regenerates the acid catalyst and yields the final product, the diphenylmethyl phenyl ether.

The efficiency of this mechanism relies heavily on the stability of the carbocation intermediate. The use of secondary benzylic alcohols like diphenylmethanol is particularly effective because they readily form these stable carbocations. researchgate.net

Alkylation Strategies for Phenolic Compounds

The synthesis of this compound involves the direct formation of a carbon-carbon bond between the diphenylmethyl group and the phenol ring. This C-alkylation is a distinct process from the O-alkylation (etherification) described previously.

Regioselective Functionalization Techniques

Achieving regioselectivity—the preferential alkylation at a specific position on the phenol ring (ortho or para)—is a central challenge in phenol functionalization. The hydroxyl group is a strong ortho-, para-director, but controlling the ratio of the two isomers can be difficult. Various catalytic systems have been developed to address this.

For instance, a Brønsted acid-catalyzed reaction using triflic acid (TfOH) can promote the ortho-regioselective electrophilic alkylation of phenols. rsc.org Another approach involves a ruthenium-catalyzed reaction between phenol and diphenylmethanol, which has been shown to be selective for the formation of ortho-alkylated products. rsc.org Conversely, para-alkylation can be achieved under different conditions. A dehydrative cross-coupling of phenols with alcohols, activated by triflic anhydride (B1165640) (Tf₂O), can produce para-alkylated phenols with excellent regioselectivity. rsc.org In one example, the reaction of 2-naphthol (B1666908) with diphenylmethanol yielded the para-substituted product in 93% yield. doi.org The choice of catalyst and reaction conditions is therefore critical in directing the electrophilic attack of the diphenylmethyl cation to the desired position on the phenolic ring. nih.gov

Friedel-Crafts Alkylation Analogues for Phenol Derivatization

The direct Friedel-Crafts alkylation of phenol presents several challenges. The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the aromatic ring. stackexchange.com Furthermore, the reaction is often difficult to control, leading to polyalkylation and complex product mixtures. nih.govjk-sci.com

To circumvent these issues, indirect methods analogous to the Friedel-Crafts reaction are often employed. A common and more controlled strategy involves a two-step process:

Friedel-Crafts Acylation: The phenolic hydroxyl group is first protected, for example as a methyl ether (anisole). Anisole then undergoes Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst to produce 4-methoxybenzophenone (B1664615). This acylation step is highly regioselective for the para position and avoids poly-substitution.

Reduction: The ketone group in 4-methoxybenzophenone is then reduced to a methylene (B1212753) group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid). The final step involves the demethylation of the ether using a reagent like boron tribromide (BBr₃) to yield the target molecule, this compound.

This acylation-reduction sequence is a classic and reliable analogue to direct alkylation, providing better control and higher yields of the desired para-substituted product. ijpcbs.com

Nucleophilic Substitution Pathways in the Derivatization of Diphenylmethyl Phenols

The derivatization of diphenylmethyl phenols through nucleophilic substitution offers a versatile platform for creating a wide array of novel compounds. These reactions can typically target two primary sites: the phenolic hydroxyl group or the aromatic ring itself. The reactivity and the preferred pathway are heavily influenced by the reaction conditions and the electronic nature of the phenol ring.

Derivatization of the phenolic hydroxyl group is a common strategy. The hydroxyl group can act as a nucleophile after deprotonation to attack an electrophile, or it can be transformed into a good leaving group for subsequent substitution. However, direct nucleophilic substitution to break the C–O bond of the phenol is challenging due to the p–π conjugation between the oxygen's lone pairs and the aromatic ring, which strengthens this bond. nih.gov Such reactions typically require extreme conditions unless the aromatic ring is activated by potent electron-withdrawing groups. nih.gov

A more common approach involves the O-alkylation or O-acylation of the phenolic hydroxyl. For instance, the O-alkylation of phenol derivatives can be accomplished using Lewis or Brønsted acids, where water is the only byproduct, aligning with green chemistry principles. rsc.org Another method involves the reaction of the phenoxide ion, formed under basic conditions, with alkyl halides. The phenolic hydroxyl group can also be derivatized through reactions like sulfonation, which introduces sulfonate groups that can enhance solubility.

Nucleophilic Aromatic Substitution (SNAr) on the phenol ring is another significant pathway for derivatization. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org For a compound like this compound, direct SNAr on the unsubstituted ring is difficult. However, introducing activating groups, such as a nitro group or a halogen, can facilitate these substitutions. The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. libretexts.org

Recent advancements have explored novel methods to facilitate these substitutions under milder conditions. One innovative strategy uses radicals as transient, powerful electron-withdrawing groups to activate otherwise inert aryl halides for SNAr. osti.gov In this "homolysis-enabled electronic activation" strategy, a phenoxyl radical is generated, which significantly lowers the energy barrier for nucleophilic attack on a halogen-substituted phenol. osti.gov Another example involves the synthesis of thiazole (B1198619) derivatives where a key step is the nucleophilic substitution reaction of 4-phenylthiazol-2-amine with an intermediate, (chloro(2-chlorophenyl)methylene)dibenzene, in the presence of a base like triethylamine. sciensage.info

The table below summarizes selected nucleophilic substitution reactions for the derivatization of phenol derivatives, which are applicable to diphenylmethyl phenols.

| Reaction Type | Substrate | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| O-Alkylation | Phenol derivatives | Lewis or Brønsted Acid | Forms ethers; water is the only byproduct. | rsc.org |

| SNAr | 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Requires strong electron-withdrawing groups (NO2) on the ring. | libretexts.org |

| Homolysis-Enabled SNAr | Electron-rich halophenols | Mild oxidant (e.g., potassium ferricyanide) | Transient phenoxyl radical acts as an activating group. | osti.gov |

| Thiazole Synthesis | (Chloro(2-chlorophenyl)methylene)dibenzene | 4-Phenylthiazol-2-amine / Triethylamine | Nucleophilic attack by the amine on the benzylic carbon. | sciensage.info |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenolic compounds, including this compound and its derivatives. These approaches prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign catalysts and solvents.

A prominent green strategy for synthesizing diphenylmethyl (DPM) ethers, which are closely related to this compound, involves the use of reusable solid acid catalysts. arkat-usa.orgresearchgate.net Heteropolyacids, such as the Wells-Dawson type (H₆P₂W₁₈O₆₂·24H₂O), have demonstrated high catalytic activity for the etherification of phenols with diphenylmethanol. arkat-usa.orgunlp.edu.ar These reactions can be performed under mild conditions (60-80°C) in a solvent like toluene, achieving excellent yields (78-96%). arkat-usa.orgresearchgate.net The key advantages of this heterogeneous system include its simple, clean, and economical nature, as well as the easy recovery and reuse of the catalyst without significant loss of activity. arkat-usa.orgresearchgate.net Silica-supported heteropolyacids further enhance the ease of handling and recycling. unlp.edu.arresearchgate.net Similarly, Preyssler-type heteropolyacids have been used as recyclable, non-corrosive solid catalysts for related syntheses under solvent-free conditions. researchgate.net

The use of safer, alternative solvents or solvent-free conditions is another cornerstone of green synthesis. Research has shown that water can be used as a solvent for certain reactions, such as the allylation of electron-rich arenes with allyl alcohols using frustrated Lewis pair (FLP) catalysts, enhancing the green profile of the synthesis. Microwave-assisted organic synthesis represents another significant advancement. For example, the acylation of phenols has been achieved rapidly using neat acetic anhydride under microwave irradiation, eliminating the need for catalysts and hazardous chlorinated solvents. acs.org This method allows for easy product isolation, often by simple evaporation or precipitation in water, which minimizes waste. acs.org

Brønsted acidic ionic liquids have also emerged as effective and recyclable catalysts for the synthesis of related bisphenol compounds like diphenolic acid, which involves the condensation of phenol with levulinic acid. rsc.org These catalysts contribute to high-yield production and can be reused, reducing the environmental impact. rsc.org Furthermore, solvent-free methods, such as reacting aldehydes and silanes in the presence of a silver salt catalyst, have been developed for the efficient, one-pot synthesis of various ethers. google.com This particular method boasts high conversion rates, short reaction times, and simple product purification via distillation, avoiding the use of external organic solvents entirely. google.com

The table below provides an overview of various green chemistry approaches relevant to the synthesis of this compound and its derivatives.

| Green Approach | Catalyst/Medium | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Reusable Heterogeneous Catalyst | Silica-supported Wells-Dawson Heteropolyacid | DPM-ether preparation from phenols and diphenylmethanol | Environmentally friendly, economical, recyclable catalyst, high yields (78-96%). | arkat-usa.orgunlp.edu.arresearchgate.net |

| Reusable Heterogeneous Catalyst | Preyssler Heteropolyacid | Synthesis of coumarins from phenols | Solvent-free, recyclable, non-corrosive, good yields (61-90%). | researchgate.net |

| Microwave-Assisted Synthesis | Neat Acetic Anhydride (Solvent) | Acylation of phenols | Catalyst-free, rapid reaction, minimal waste, easy product isolation. | acs.org |

| Solvent-Free Synthesis | Silver Salt | Ether synthesis from aldehydes and silanes | No organic solvent, high yield (97%), short reaction time, simple purification. | google.com |

| Recyclable Catalysts | Brønsted Acidic Ionic Liquids | Synthesis of diphenolic acid from phenol | High-yield production, reusable catalyst. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Diphenylmethyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 4-(diphenylmethyl)phenol and its derivatives. It provides precise information about the chemical environment of individual protons and carbon atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of this compound and its derivatives.

In the ¹H NMR spectrum of this compound, the protons of the phenyl rings typically appear in the aromatic region, generally between δ 6.8 and 7.5 ppm. The single proton of the diphenylmethyl group (-CH(Ph)₂) characteristically shows a singlet peak around δ 5.5 ppm. The phenolic hydroxyl (-OH) proton is often observed as a broad singlet, with its chemical shift being variable (typically δ ~5 ppm) and dependent on factors like concentration and solvent. libretexts.org

The ¹³C NMR spectrum provides complementary information. For the parent phenol (B47542), the carbon atom attached to the hydroxyl group (C-OH) is significantly deshielded and resonates at approximately 155 ppm. libretexts.orgdocbrown.info The other aromatic carbons appear in the typical range of 125-150 ppm. libretexts.org For derivatives such as 2-chloro-4-(diphenylmethyl)phenol, the carbon atoms substituted with chlorine are found in the δ ~125–135 ppm range. The quaternary carbons of the diphenylmethyl group in related structures, like N,N-dimethyl-4-(diphenylmethyl)-aniline, resonate at δ 142.5 and δ 138.7.

Table 1: Representative ¹H and ¹³C NMR Data for Phenolic Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Phenol | ¹H | 7.18-7.30 | m | rsc.org |

| 6.78-6.94 | m | rsc.org | ||

| 5.30 | s, br | rsc.org | ||

| ¹³C | 155.4 | rsc.org | ||

| 129.5 | rsc.org | |||

| 120.6 | rsc.org | |||

| 115.2 | rsc.org | |||

| 4-Methylphenol | ¹H | 7.03 | d | rsc.org |

| 6.75 | d | rsc.org | ||

| 4.17 | s, br | rsc.org | ||

| 2.25 | s | rsc.org | ||

| ¹³C | 155.7 | rsc.org | ||

| 132.2 | rsc.org | |||

| 130.3 | rsc.org | |||

| 116.3 | rsc.org | |||

| 21.4 | rsc.org | |||

| 4-Phenylphenol | ¹H | 7.54 | chemicalbook.com | |

| 7.48 | chemicalbook.com | |||

| 7.42 | chemicalbook.com | |||

| 7.31 | chemicalbook.com | |||

| 6.91 | chemicalbook.com | |||

| 4.92 | chemicalbook.com |

Note: Chemical shifts can vary based on solvent and experimental conditions. s = singlet, d = doublet, m = multiplet, br = broad.

For more complex derivatives of this compound, advanced NMR techniques are indispensable for unambiguous structural assignment. The Nuclear Overhauser Effect (NOE) is a particularly powerful phenomenon for determining spatial proximity between atoms. columbia.edu

One-dimensional (1D) selective NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are highly effective for establishing through-space correlations. blogspot.com In this experiment, a specific proton resonance is selectively irradiated. If other protons are nearby (typically within 4-5 Å), they will show an enhancement in their signal intensity. columbia.edublogspot.com This is especially useful for determining the relative stereochemistry or conformation of bulky groups, such as the diphenylmethyl substituent. For instance, irradiating the methine proton of the diphenylmethyl group can reveal which aromatic protons on the phenol ring are in close proximity, confirming the substitution pattern. blogspot.com This technique is advantageous when only a few key correlations are needed, as it is significantly faster than its 2D counterpart. blogspot.commdpi.com

Other advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, providing definitive assignments of the entire molecular structure. mdpi.comipb.pt

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules associated with bond vibrations and electron transitions, respectively. These techniques provide characteristic fingerprints that aid in the identification and characterization of this compound and its derivatives.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum is a unique pattern of absorption bands corresponding to the different functional groups present.

For this compound, key characteristic absorptions include:

O-H Stretch: A strong and typically broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. libretexts.org The broadness is often due to hydrogen bonding. libretexts.org

C-H Stretch (Aromatic): Bands appearing in the 3000-3100 cm⁻¹ region. libretexts.org

C=C Stretch (Aromatic): A series of absorptions in the 1400-1600 cm⁻¹ range, which are characteristic of the benzene (B151609) rings. libretexts.org

C-O Stretch: A strong band typically found between 1210-1320 cm⁻¹. libretexts.orgijaemr.com

In substituted derivatives, additional bands will be present. For example, in 2-chloro-4-(diphenylmethyl)phenol, a C-Cl stretching vibration can be observed in the range of 550–650 cm⁻¹.

Table 2: General FT-IR Absorption Regions for Phenolic Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Phenolic O-H | Stretch (H-bonded) | 3200 - 3550 | Strong, Broad | libretexts.org |

| Phenolic O-H | Stretch (Free) | 3580 - 3650 | Variable, Sharp | libretexts.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | libretexts.org |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Weak | libretexts.org |

| Phenolic C-O | Stretch | 1210 - 1320 | Strong | libretexts.org |

Note: The exact position and shape of these bands can be influenced by the molecular structure and intermolecular interactions.

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, these transitions are typically π → π* transitions involving the conjugated system of the benzene rings.

The UV spectrum of this compound and its derivatives would be expected to show strong absorption bands in the UV region. For example, a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, exhibits absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.net The presence of the extensive aromatic system from the two phenyl groups and the phenol ring in this compound contributes to these electronic transitions. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the aromatic rings and the solvent used. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined. nih.gov

For this compound and its derivatives, single-crystal X-ray analysis provides definitive proof of the molecular structure and reveals crucial details about its conformation and intermolecular interactions in the crystal lattice. rsc.orgredalyc.org Studies on related sterically hindered phenols and their derivatives show that the solid-state structure is often governed by hydrogen bonding and other supramolecular interactions like C-H---π interactions. researchgate.netresearchgate.net For instance, in many phenol derivatives, hydrogen bonding involving the hydroxyl group dominates the crystal packing, often leading to the formation of chains or dimeric structures. rsc.orgresearchgate.net

The bulky diphenylmethyl group significantly influences the molecular packing. In derivatives, this steric bulk can direct the formation of specific crystal structures and can affect the conformation of the molecule, such as the twist between the phenyl rings. rsc.orgresearchgate.net The analysis of crystal structures of related compounds, such as 2,6-(diphenylmethyl)-4-alkyl-phenyl substituted phosphates, has revealed novel hydrogen-bonded dimeric motifs. researchgate.net Such detailed structural information is critical for understanding the relationship between molecular structure and the material's bulk properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental analytical technique for the structural elucidation of this compound and its derivatives. This method provides precise information regarding the molecular weight of the parent compound and offers valuable insights into its structural composition through the analysis of its fragmentation patterns. Electron ionization (EI) is a commonly employed technique that involves bombarding the analyte molecule with high-energy electrons, leading to the formation of a positively charged molecular ion and various fragment ions. libretexts.orgwikipedia.org The stability of aromatic compounds often results in a strong molecular ion peak, which is crucial for determining the molecular formula. libretexts.org

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that are indicative of its structure. The theoretical molecular weight of this compound (C₁₉H₁₆O) is 260.33 g/mol , and its mass spectrum is expected to show a prominent molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) of 260.

Detailed analysis of the fragmentation pathways provides further structural confirmation. A key fragmentation process for this compound involves cleavage of the bond between the phenolic ring and the diphenylmethyl group. This benzylic cleavage is a dominant process due to the formation of the highly resonance-stabilized diphenylmethyl cation (also known as the benzhydryl cation) at m/z 167. This fragment is often the base peak or one of the most intense peaks in the spectrum.

Other significant fragmentations arise from the molecular ion. The loss of a single hydrogen atom can produce an ion at m/z 259 ([M-H]⁺). Following cleavages typical for phenolic compounds, the subsequent loss of a carbon monoxide (CO) molecule from phenoxy-type fragments can occur. docbrown.info Additionally, fragments corresponding to the phenyl group (C₆H₅⁺) at m/z 77 and other smaller aromatic fragments are also observed, which is a common feature in the mass spectra of aromatic compounds. core.ac.uk

A study involving the para-functionalization of phenol investigated the mass fragmentation pattern of (diphenylmethyl)phenol and its derivatives, confirming the utility of this technique for structural characterization. core.ac.uk

The following table summarizes the expected key ions in the electron ionization mass spectrum of this compound.

Table 1: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Ionic Structure | Formula | Comments |

| 260 | [C₁₉H₁₆O]•+ | [M]•+ | Molecular Ion |

| 259 | [C₁₉H₁₅O]⁺ | [M-H]⁺ | Loss of a hydrogen radical |

| 181 | [C₁₃H₉O]⁺ | [M-C₆H₅]⁺ | Loss of a phenyl radical |

| 167 | [C₁₃H₁₁]⁺ | [M-C₆H₅O]⁺ | Benzylic cleavage, formation of diphenylmethyl cation |

| 77 | [C₆H₅]⁺ | - | Phenyl cation |

Analysis of derivatives of this compound provides further understanding of fragmentation mechanisms. For instance, the O-methylated derivative, 1-(diphenylmethyl)-4-methoxybenzene (B1361643) (C₂₀H₁₈O), has a molecular weight of 274.36 g/mol and thus exhibits a molecular ion peak at m/z 274. core.ac.uk Its fragmentation pattern is also dominated by the formation of the diphenylmethyl cation at m/z 167. core.ac.uk Other significant fragments include the ion at m/z 243, resulting from the loss of a methoxy (B1213986) radical (•OCH₃). core.ac.uk

Table 2: Key Mass Spectrometry Fragments for 1-(diphenylmethyl)-4-methoxybenzene

| m/z | Proposed Ionic Structure | Formula | Comments |

| 274 | [C₂₀H₁₈O]•+ | [M]•+ | Molecular Ion |

| 243 | [C₁₉H₁₅]⁺ | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 167 | [C₁₃H₁₁]⁺ | [M-C₇H₇O]⁺ | Benzylic cleavage, formation of diphenylmethyl cation |

| 77 | [C₆H₅]⁺ | - | Phenyl cation |

This systematic analysis of molecular ion peaks and fragmentation patterns by mass spectrometry is indispensable for the unambiguous identification and structural characterization of this compound and its various derivatives.

Computational and Theoretical Studies of 4 Diphenylmethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the geometric and electronic properties of phenolic compounds. nih.govresearchgate.net By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic properties. For 4-(diphenylmethyl)phenol, DFT calculations would typically involve optimizing the molecular geometry to find its most stable conformation and then computing its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are crucial in determining the nature of chemical reactions. youtube.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic carbons, indicating its nucleophilic character. The LUMO, conversely, would be distributed over the aromatic rings, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative for a generic phenol derivative and not specific to this compound, as direct computational studies are not readily available in the searched literature.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital, associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, associated with electrophilicity. |

| HOMO-LUMO Gap | 4.6 | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgyoutube.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. wolfram.comuni-muenchen.de Green and yellow represent areas with intermediate potential.

In this compound, an MEP map would likely show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The phenyl rings would show a mix of potentials, with the π-electron clouds generally creating a slightly negative potential above and below the rings.

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsions. chemtools.orgwikipedia.org NCI analysis is based on the electron density and its derivatives. jussieu.fr The resulting visualization typically shows isosurfaces colored to differentiate between attractive and repulsive interactions. Blue or green surfaces usually indicate attractive interactions like hydrogen bonds and dipole-dipole interactions, while red or brown surfaces signify repulsive steric clashes. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Reactivity

Quantum chemical modeling provides detailed insights into the pathways and energetics of chemical reactions, allowing for the investigation of transition states and reaction intermediates. researchgate.netvub.be These computational methods are instrumental in understanding the reactivity and selectivity of complex organic molecules.

The phenolate (B1203915) anion, formed by the deprotonation of a phenol, is an ambident nucleophile, meaning it can react with electrophiles at two different positions: the oxygen atom (O-attack) or the carbon atoms of the aromatic ring (C-attack), typically at the ortho and para positions. The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion.

Quantum chemical calculations can be employed to model the reaction pathways for both C- and O-alkylation of the 4-(diphenylmethyl)phenolate anion. By calculating the activation energies for the formation of the respective transition states, one can predict the preferred site of attack under different conditions. Generally, O-alkylation is kinetically favored, leading to the formation of an ether, while C-alkylation is thermodynamically favored, resulting in a more stable C-C bond. rsc.org

Table 2: Illustrative Calculated Activation Energies for Phenolate Alkylation (Note: This data is hypothetical and serves to illustrate the concept of using computational chemistry to predict regioselectivity.)

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product |

| O-Attack | 15.2 | 4-(Diphenylmethyl)anisole |

| ortho-C-Attack | 20.5 | 2-Alkyl-4-(diphenylmethyl)phenol |

| para-C-Attack | (Blocked) | N/A |

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. nih.govsemanticscholar.orgrsc.org This process is often observed in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. While this compound itself does not possess an intramolecular proton acceptor suitably positioned for a direct ESIPT process, related phenolic compounds have been studied extensively. researchgate.net

Computational studies, often using time-dependent DFT (TD-DFT), can model the potential energy surfaces of the ground and excited states to elucidate the mechanism of ESIPT. These calculations can help determine the energy barriers for proton transfer and the stability of the resulting tautomers. For a molecule to undergo ESIPT, there must be a significant change in the acidity and basicity of the donor and acceptor groups upon photoexcitation.

Characterization of Transient Species (e.g., Carbocations, Radicals)

Computational chemistry provides powerful tools for the characterization of transient species such as carbocations and radicals, which are often too short-lived to be studied in detail by experimental methods alone. For this compound, two primary types of transient species are of significant interest: the phenoxyl radical formed by hydrogen abstraction from the hydroxyl group, and the benzhydryl-type carbocation or radical that can be formed by processes involving the diphenylmethyl moiety.

Phenoxyl Radical: The 4-(diphenylmethyl)phenoxyl radical is formed upon the homolytic cleavage of the O-H bond. Density Functional Theory (DFT) calculations are commonly used to model such species. These studies reveal that the unpaired electron is not localized on the oxygen atom but is delocalized across the aromatic ring through the π-system. This delocalization is a key factor in the stability of the radical. The spin density distribution, a measure of the unpaired electron's location, is highest at the oxygen atom and at the ortho and para positions of the phenolic ring. The diphenylmethyl group at the para position, being generally considered an electron-donating group through hyperconjugation and weak inductive effects, can further stabilize the phenoxyl radical by contributing to this delocalization.

Benzhydryl Carbocation: The diphenylmethyl (benzhydryl) group can stabilize a positive charge with remarkable efficiency. If a reaction pathway involves the formation of a carbocation on the benzylic carbon of the diphenylmethyl group, this transient species would be highly stabilized through resonance. The positive charge is delocalized over both phenyl rings. Computational models of the benzhydryl cation show a planar geometry around the central carbon and significant charge distribution into the ortho and para positions of the phenyl rings. The presence of the hydroxyl group on one of the rings in this compound would further influence the stability and electronic structure of such a carbocation.

Below is a table illustrating typical calculated spin density values for a model phenoxyl radical, indicating the distribution of the unpaired electron.

| Atom/Position in Phenoxyl Radical | Calculated Spin Density (a.u.) |

| Oxygen Atom | +0.28 |

| Carbon-1 (ipso) | -0.10 |

| Carbon-2, 6 (ortho) | +0.15 |

| Carbon-3, 5 (meta) | -0.05 |

| Carbon-4 (para) | +0.20 |

Note: Data is illustrative for a generic para-substituted phenoxyl radical and serves to demonstrate the concept of spin delocalization.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies are crucial for establishing quantitative structure-activity relationships (QSAR), which correlate a molecule's structural features with its chemical reactivity. nih.govnih.gov For phenolic compounds like this compound, computational methods are used to calculate various molecular descriptors that predict their reactivity, particularly in processes like antioxidant action or electrophilic substitution. nih.govresearchgate.net

Key computed parameters for phenols include:

Bond Dissociation Enthalpy (BDE): The O-H BDE is a primary indicator of a phenol's ability to act as a hydrogen atom donor, a key step in many radical scavenging mechanisms. researchgate.netresearchgate.net A lower BDE indicates easier hydrogen abstraction and typically higher antioxidant activity. The electronic nature of the substituent at the para position significantly influences the O-H BDE. Electron-donating groups stabilize the resulting phenoxyl radical, thereby lowering the BDE. The diphenylmethyl group is expected to have an electron-donating character, suggesting that this compound would have a lower O-H BDE compared to unsubstituted phenol.

Ionization Potential (IP): The IP represents the energy required to remove an electron from the molecule. It is relevant for reaction mechanisms that involve an initial electron transfer step. A lower IP facilitates electron donation.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are related to the electron-donating and electron-accepting abilities of a molecule, respectively. A higher EHOMO value generally corresponds to a better electron-donating capacity and lower IP. sapub.org

Structure-reactivity studies on various substituted phenols have consistently shown that substituents that stabilize the phenoxyl radical (electron-donating groups) enhance reactivity in radical scavenging processes. nih.gov

The following table compares typical calculated reactivity descriptors for phenol with phenols bearing representative electron-donating and electron-withdrawing groups.

| Compound | Substituent Type | O-H BDE (kcal/mol) | Ionization Potential (eV) |

| Phenol | None | 88.5 | 8.5 |

| 4-Methylphenol | Electron-Donating | 86.2 | 8.2 |

| 4-Nitrophenol | Electron-Withdrawing | 90.1 | 9.1 |

Note: This table presents representative values for common phenols to illustrate the electronic effects of substituents on reactivity parameters. Specific calculated values for this compound are not widely available.

Solvent Effects and Reaction Pathway Energetics

The solvent in which a reaction occurs can dramatically influence its rate and mechanism by differentially stabilizing the reactants, transition states, and products. wikipedia.orgresearchgate.netrsc.org Computational models, using both implicit (continuum) and explicit solvent molecules, are employed to study these effects and map out the energetics of reaction pathways. researchgate.net

The influence of a solvent is often related to its polarity and its ability to form specific interactions like hydrogen bonds. libretexts.org According to transition state theory, a solvent that stabilizes the transition state more than it stabilizes the reactants will accelerate the reaction. wikipedia.org The Hughes-Ingold rules provide a general framework for predicting solvent effects based on the change in charge during the activation step:

Increased charge in the transition state: Increasing solvent polarity will accelerate the reaction. This would be relevant for pathways involving the formation of a benzhydryl carbocation from this compound. A polar solvent would solvate and stabilize the developing positive charge in the transition state.

Decreased or dispersed charge in the transition state: Increasing solvent polarity will decelerate the reaction.

No change in charge: Solvent polarity will have a minimal effect. Reactions involving the formation of neutral radicals, such as the hydrogen abstraction to form the phenoxyl radical, are generally less sensitive to solvent polarity than ionic reactions.

Computational studies can calculate the free energy of activation (ΔG‡) for a given reaction in the gas phase and in various solvents. By comparing these values, a quantitative assessment of the solvent's kinetic effect can be made. For this compound, a hypothetical reaction proceeding through a polar, carbocation-like transition state would be expected to have a significantly lower activation barrier in a polar solvent like water or dimethylformamide compared to a non-polar solvent like hexane.

This table illustrates the hypothetical effect of solvent polarity on the activation energy for a reaction forming a polar transition state.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (ΔG‡) |

| Gas Phase | 1 | High |

| Hexane | 1.9 | Moderately High |

| Toluene (B28343) | 2.4 | Moderate |

| Acetone | 21 | Low |

| Water | 78 | Very Low |

Note: The data is conceptual and illustrates the general trend of how increasing solvent polarity can lower the activation barrier for reactions with polar transition states.

Chemical Reactivity and Derivatization Strategies for 4 Diphenylmethyl Phenol

Oxidation and Dearomatization Reactions of Phenolic Systems

Oxidative dearomatization of phenols is a significant transformation in organic synthesis, as it rapidly generates molecular complexity from simple aromatic precursors. nih.govresearchgate.net This process converts the planar, aromatic phenol (B47542) ring into a non-aromatic cyclohexadienone or cyclohexadienol structure, often creating new stereocenters. nih.gov For 4-(diphenylmethyl)phenol, the substitution at the C4 position means that oxidation will selectively yield ortho-quinol or ortho-quinone type structures. nih.gov

Nature utilizes complexity-generating biocatalytic reactions, which are increasingly being leveraged by synthetic chemists. nih.govscispace.com Enzymes, particularly flavin-dependent monooxygenases, have been identified as effective catalysts for the site- and enantioselective oxidative dearomatization of phenolic compounds. nih.govthieme.de This strategy offers a green alternative to traditional chemical methods, proceeding under mild conditions with high selectivity. researchgate.net

These biocatalytic methods have been successfully applied to a range of phenolic substrates to produce ortho-quinol products with controlled stereoselectivity. nih.govscispace.com The substrate scope for these enzymes is often broader than their native substrates, suggesting that this compound could be a viable candidate for such transformations. thieme.de The reaction mechanism involves the generation of a hydroperoxyflavin species within the enzyme's active site, which then interacts with the phenol to control both site- and stereoselectivity. thieme.de

Table 1: Key Features of Biocatalytic Oxidative Dearomatization of Phenols

| Feature | Description | Reference |

|---|---|---|

| Catalysts | Flavin-dependent monooxygenases | nih.govthieme.de |

| Transformation | Phenol to ortho-quinol | nih.govscispace.com |

| Selectivity | High site- and enantioselectivity | nih.gov |

| Conditions | Mild, aqueous environments | researchgate.net |

| Advantages | Environmentally benign, high control over stereochemistry | researchgate.net |

Alongside biocatalytic methods, various chemical oxidants are employed for the oxidative dearomatization of phenols. Hypervalent iodine (HVI) reagents, particularly those in the I(V) oxidation state like 2-iodoxybenzoic acid (IBX), have emerged as mild and effective options for selectively oxidizing phenols to ortho-quinones and ortho-quinols. researchgate.netnih.gov These reagents are attractive as green alternatives to traditional heavy-metal oxidants. nih.gov

The challenge in phenol oxidation is controlling the regioselectivity between the ortho and para positions. youtube.com However, in this compound, the para-substituent directs oxidation exclusively to the ortho-positions. Recent advancements have led to the development of new classes of I(V) reagents capable of efficiently oxidizing even electron-poor phenols to the corresponding ortho-quinones. nih.gov Metal-free systems, such as those using graphene as a catalyst with hydrogen peroxide, have also been reported for the direct oxidation of benzene (B151609) to phenol, indicating a growing field of metal-free oxidation strategies. rsc.org

Table 2: Selected Reagents for Chemical Oxidation of Phenols

| Reagent Class | Example(s) | Typical Product(s) | Reference |

|---|---|---|---|

| Hypervalent Iodine (V) | 2-Iodoxybenzoic acid (IBX) | ortho-Quinones, ortho-Quinols | researchgate.netnih.gov |

| Metal Salts | Iron(III) chloride | Oxidative dimerization products | youtube.com |

| Radical Oxidants | Frémy's salt | ortho-Quinones | youtube.com |

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. These reactions typically involve converting the hydroxyl group into an ether or an ester, or temporarily masking it with a protecting group to allow for reactions elsewhere on the molecule.

Etherification of phenols can be accomplished through various methods, including reaction with alkyl or aralkyl carboxylates in the presence of a carboxylic acid salt. google.com This allows for the formation of alkyl or aryl ethers.

Esterification, the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative, is another common functionalization strategy. researchgate.net Direct esterification with carboxylic acids can be effectively catalyzed by solid acid catalysts, such as zeolites or porous phenolsulfonic acid-formaldehyde (PSF) resins. researchgate.netorganic-chemistry.org These heterogeneous catalysts are often recyclable and allow for high yields of the corresponding phenyl esters under solvent-free conditions. researchgate.netorganic-chemistry.org

Table 3: Example Conditions for Etherification and Esterification of Phenols

| Reaction | Reagent(s) | Catalyst/Conditions | Expected Product from this compound | Reference |

|---|---|---|---|---|

| Etherification | Methyl Acetate (B1210297) | Alkali metal carboxylate salt | 4-(Diphenylmethyl)anisole | google.com |

| Esterification | Acetic Acid | H+-zeolite β | 4-(Diphenylmethyl)phenyl acetate | researchgate.net |

| Esterification | Benzoic Acid | SiO₂-SO₃H, Microwave irradiation | 4-(Diphenylmethyl)phenyl benzoate (B1203000) | researchgate.net |

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group. cem.com This is achieved by converting it into a derivative, known as a protecting group, which is stable to a desired set of reaction conditions but can be selectively removed later. uchicago.edu

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). nih.gov The choice of protecting group is critical and depends on its stability and the specific conditions required for its removal (deprotection). uchicago.edu For example, benzyl (B1604629) ethers are often removed by catalytic hydrogenation (e.g., Pd/C), while silyl ethers are typically cleaved using fluoride (B91410) ion sources. acs.org Deprotection can sometimes require harsh conditions, making the development of mild and selective methods an ongoing area of research. cem.comgoogle.com The diphenylmethyl (DPM) group itself has been explored as a protecting group for alcohols, introduced using diphenylmethanol (B121723) with a palladium(II) chloride catalyst. nih.gov

Table 4: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Benzyl Ether | Bn | Benzyl bromide, Base (e.g., K₂CO₃) | H₂, Pd/C | acs.org |

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | nih.gov |

| Methyl Ether | Me | Dimethyl sulfate, Base | Boron tribromide (BBr₃) | google.com |

Aromatic Substitution Reactions on the Phenol Ring

The hydroxyl group of a phenol is a strongly activating substituent that directs electrophiles to the ortho and para positions of the aromatic ring. byjus.comquora.com This high reactivity is due to the ability of the oxygen's lone pairs to donate electron density into the ring system, stabilizing the intermediate formed during electrophilic attack. byjus.com

In this compound, the para position is blocked by the diphenylmethyl group. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, will occur exclusively at the two equivalent ortho positions (C2 and C6). byjus.commlsu.ac.in The high reactivity of phenols means that these reactions often proceed under mild conditions, sometimes even without a Lewis acid catalyst, which is typically required for less activated aromatic rings. byjus.com For example, treating phenol with bromine water readily produces a tribrominated product. byjus.com To achieve monosubstitution, less polar solvents and controlled conditions are necessary. mlsu.ac.in The bulky nature of the diphenylmethyl group may exert some steric hindrance, potentially influencing the rate of substitution at the adjacent ortho positions.

Table 5: Common Electrophilic Aromatic Substitution Reactions for Phenols

| Reaction | Reagent(s) | Electrophile | Expected Product with this compound | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CS₂ | Br⁺ | 2-Bromo-4-(diphenylmethyl)phenol | mlsu.ac.in |

| Nitration | Dilute HNO₃ | NO₂⁺ | 2-Nitro-4-(diphenylmethyl)phenol | byjus.com |

| Sulfonation | Concentrated H₂SO₄ (low temp.) | SO₃ | 4-(Diphenylmethyl)-2-hydroxybenzenesulfonic acid | mlsu.ac.in |

| Friedel-Crafts Alkylation | t-Butyl alcohol, Acid catalyst | (CH₃)₃C⁺ | 2-tert-Butyl-4-(diphenylmethyl)phenol | libretexts.org |

Reactions Involving the Diphenylmethyl Moiety

The diphenylmethyl group of this compound is a key site of chemical reactivity, largely dictated by the stability of the intermediates that can be formed at the benzylic carbon. This carbon atom, being attached to two phenyl rings and a phenolic ring, can readily stabilize positive charges and unpaired electrons through resonance.

Generation and Reactivity of Diphenylmethyl Cations and Radicals

The generation of cationic and radical species at the diphenylmethyl carbon is facilitated by the extensive delocalization of the charge or the unpaired electron across the three aromatic rings. This resonance stabilization significantly lowers the activation energy for reactions proceeding through these intermediates.

Diphenylmethyl Cations:

The formation of a diphenylmethyl cation from this compound can be initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule under acidic conditions, or through the departure of a leaving group from the benzylic position in a derivative. The resulting carbocation is highly stabilized by resonance, with the positive charge being delocalized over the ortho and para positions of all three aromatic rings.

This stability makes the diphenylmethyl moiety susceptible to nucleophilic attack. The cation can react with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the benzylic position.

Diphenylmethyl Radicals:

Homolytic cleavage of the C-H bond at the diphenylmethyl position can generate a diphenylmethyl radical. This process can be initiated by heat, UV light, or radical initiators. Similar to the cation, the diphenylmethyl radical is resonance-stabilized, with the unpaired electron delocalized across the aromatic rings. This stability makes the benzylic hydrogen susceptible to abstraction by other radicals.

Once formed, the diphenylmethyl radical can participate in various radical reactions, including dimerization, reaction with oxygen to form peroxy radicals, and addition to unsaturated systems.

| Intermediate | Method of Generation | Key Stability Factor |

| Diphenylmethyl Cation | Acid-catalyzed dehydration, departure of a leaving group | Resonance delocalization of positive charge |

| Diphenylmethyl Radical | Homolytic C-H bond cleavage (thermal, photochemical, or initiator-induced) | Resonance delocalization of unpaired electron |

Formation of Sulfur-Containing Derivatives

The introduction of sulfur-containing functional groups at the diphenylmethyl moiety of this compound can be achieved through reactions that proceed via the aforementioned cationic or radical intermediates, or by nucleophilic substitution reactions on a suitable derivative.

A common strategy for forming sulfur-containing derivatives at a benzylic-type position involves the reaction of a corresponding halide with a sulfur nucleophile. For instance, if this compound is first converted to 4-(chlorodiphenylmethyl)phenol, the resulting benzylic chloride would be highly reactive towards nucleophilic substitution by thiols or sulfide (B99878) salts to form thioethers.

The reaction of diphenylmethanol derivatives with thiols under acidic catalysis is another viable route. In the context of this compound, this would conceptually involve the in-situ generation of the diphenylmethyl cation, which is then trapped by the sulfur nucleophile.

| Sulfur Derivative | Synthetic Approach | Reagents |

| Thioether | Nucleophilic substitution | 4-(Halodiphenylmethyl)phenol and a thiol/thiolate |

| Thioether | Reaction via carbocation | 4-(Hydroxydiphenylmethyl)phenol, a thiol, and an acid catalyst |

While specific literature on the direct formation of sulfur-containing derivatives from this compound at the diphenylmethyl carbon is limited, the general reactivity patterns of benzylic systems strongly suggest the feasibility of these synthetic strategies.

Applications of 4 Diphenylmethyl Phenol and Its Derivatives in Advanced Materials Science

Polymer Chemistry and Engineering

The integration of the 4-(Diphenylmethyl)phenol moiety into polymer structures, either as a monomeric building block or as a key component in catalysts, imparts significant enhancements in thermal stability, mechanical properties, and catalytic performance.

Monomeric Applications in Polymer Synthesis

Phenolic compounds are a foundational class of monomers in polymer synthesis, prized for their reactivity and the robust properties they impart to the final polymers. ontosight.ai They can be polymerized through condensation reactions with aldehydes to form phenolic resins or used as precursors for other important polymers like polycarbonates. ontosight.aigoogle.com The this compound molecule serves as a specialized monomer where the phenol (B47542) group provides the reactive site for polymerization, while the large, hydrophobic diphenylmethyl substituent can significantly influence the properties of the resulting polymer.

The incorporation of such a bulky group can enhance thermal stability, solubility in organic solvents, and modify the mechanical properties of the polymer backbone. For instance, phenolic compounds are key components in the synthesis of polycarbonates through reaction with diaryl carbonate compounds in melt polymerization processes. google.com The specific compound 4-[(4-hydroxyphenyl)-diphenylmethyl]phenol has been identified as a component in the context of creating linear thermoplastic polyether resins and composite materials, highlighting its role as a monomer in building complex polymer structures. google.comgoogle.com The general principle involves leveraging naturally occurring or synthetic phenolic sources as monomers to create polymers with tailored properties for diverse applications, from industrial adhesives to high-performance composites. rsc.org

Polybenzoxazine Materials Development from Phenolic Precursors

Polybenzoxazines are a class of high-performance thermosetting polymers that have emerged as a modern alternative to traditional phenolic resins. cnrs.frmetu.edu.tr They are synthesized through the ring-forming Mannich condensation of a phenol, a primary amine, and formaldehyde. cnrs.fr The resulting benzoxazine (B1645224) monomers can undergo a thermally activated, catalyst-free ring-opening polymerization to form a highly crosslinked polymer network. cnrs.frnih.gov This process is advantageous as it involves near-zero volumetric shrinkage and releases no volatile by-products, leading to materials with excellent dimensional stability. mdpi.com

The versatility of polybenzoxazine chemistry allows for tremendous molecular design flexibility, as the properties of the final thermoset can be tailored by selecting different phenolic precursors and amines. cnrs.frmetu.edu.tr Phenols with bulky substituents, such as this compound, are of particular interest. While specific studies detailing the use of this compound in polybenzoxazine synthesis were not identified, the presence of its bulky diphenylmethyl group would be expected to decrease the extent of crosslinking, which in turn influences thermal stability. metu.edu.tr Research on various polybenzoxazines shows that structural modifications to the phenolic precursor directly impact key material properties. mdpi.comnih.gov For example, the introduction of different functional groups can alter the curing temperature, glass transition temperature (Tg), decomposition temperature (Td), and char yield, which is a measure of fire resistance. rsc.orgresearchgate.netupb.ro

Table 1: Representative Thermal Properties of Various Polybenzoxazine Systems This table provides examples of thermal properties achieved with different polybenzoxazine formulations, illustrating the range of performance possible through molecular design of the phenolic precursors.

| Monomer System | Curing Temperature (°C) | Glass Transition Temp. (Tg) (°C) | 5% Weight-Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |

| Quinoxaline-based (BQTP-fu) | 186 (onset) | 418 | 430 | 72 |

| Aromatic Ester-based (TMBE) | - | 110 | 263 | 27 |

| Phthalonitrile-functional (Bifunctional) | ~250 | >300 | ~550 | up to 80 |

| Vanillin-based (Van-PEI-Bz) | 218 (peak) | - | 325 | 58 |

Data compiled from multiple research sources to show representative values. nih.govrsc.orgresearchgate.netupb.ro

Design of Specialized Polymer Catalysts (e.g., α-Diimine Catalysts)

The diphenylmethyl group is a critical structural motif in the design of advanced polymerization catalysts, particularly α-diimine nickel(II) complexes used for ethylene (B1197577) polymerization. mdpi.comscirp.org While not using this compound directly, these catalysts incorporate the closely related aniline (B41778) derivative, 2,6-bis(diphenylmethyl)-4-methylaniline, to create a sterically demanding ligand environment around the nickel center. acs.orgnih.govresearchgate.net This bulky framework is crucial for enhancing the catalyst's performance, especially its thermal stability at high temperatures. nih.govresearchgate.net

Catalysts bearing these bulky diphenylmethyl substituents have demonstrated remarkable robustness, remaining highly active at temperatures between 80-100°C, which are relevant for industrial gas-phase polymerization processes. acs.orgnih.gov The steric hindrance provided by the diphenylmethyl groups effectively retards chain transfer reactions, a process that would otherwise terminate polymer chain growth. scirp.orgresearchgate.net This suppression of chain transfer allows for the synthesis of high molecular weight polyethylene (B3416737) with well-defined microstructures and narrow molecular weight distributions (Mw/Mn). scirp.orgacs.org Furthermore, these catalysts can operate in a "living" polymerization manner at temperatures as high as 75°C, enabling the creation of advanced polymer architectures like block co-polymers. mdpi.com

Table 2: Performance of α-Diimine Nickel Catalysts with Diphenylmethyl Groups in Ethylene Polymerization

| Catalyst System | Temperature (°C) | Cocatalyst | Activity (g PE / (mol Ni·h)) | Polymer MW (Mn) ( kg/mol ) |

| NiBr₂(ArN=C(Me)−C(Me)=NAr)¹ | 80 | MMAO | 6.45 x 10⁶ | - |

| NiBr₂(ArN=C(Me)−C(Me)=NAr)¹ | 100 | MMAO | - | - |

| Unsymmetrical Ni Complex² | 25 | MMAO | 1.02 x 10⁷ | 489 |

| Acenaphthenequinone-based Ni Complex³ | 75 | MAO | 6300-8700 (TOF) | 193-253 |

¹ Ar = 2,6-bis(diphenylmethyl)-4-methylbenzene. acs.orgnih.govscirp.org ² Asymmetrical complex with dibenzhydryl and phenyl groups. scirp.org ³ Catalyst 1 from reference mdpi.com.

Dental Resin Composite Formulations

Modern dental restorative materials are predominantly polymer-based composites. sigmaaldrich.com The organic resin matrix is typically based on dimethacrylate monomers, which are mixed with inorganic fillers and a photoinitiator system. sigmaaldrich.comaapd.org A foundational monomer in this field is 2,2-bis[p-(2′-hydroxy-3′-methacryloxypropoxy)phenyl]propane (Bis-GMA), which is a derivative of bisphenol A (BPA). sigmaaldrich.comaapd.org The structure of these monomers is critical as it influences properties such as polymerization shrinkage, viscosity, and the mechanical durability of the final restoration.

While phenolic compounds and benzhydryl compounds (a class that includes the diphenylmethyl structure) are recognized categories within the chemistry of dental materials, there is no direct evidence in the reviewed literature of this compound itself being used in common dental resin formulations. nih.govnih.gov The development of dental composites focuses on optimizing the monomer structure to enhance properties and durability. sigmaaldrich.com The bulky nature of the diphenylmethyl group is a structural feature explored in polymer science for imparting specific characteristics, but its application in this specific area is not documented in available research.

Organic Electronics and Optoelectronic Devices

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs), is highly dependent on the properties of the organic materials used within their multilayer structures. researchgate.netresearchgate.net These devices rely on the balanced injection and transport of charge carriers (electrons and holes) to achieve efficient light emission. researchgate.net

Electron-Transporting Materials in Organic Electronic Devices

An essential component of a high-performance OLED is the electron-transporting layer (ETL), which facilitates the movement of electrons from the cathode to the emissive layer where they recombine with holes to generate light. researchgate.netpropulsiontechjournal.com Materials suitable for this purpose, known as electron-transporting materials (ETMs), must possess high electron mobility and appropriate energy levels to ensure efficient charge injection and to block the passage of holes away from the emissive layer. jos.ac.cn

A wide variety of organic molecules, often featuring electron-deficient aromatic nitrogen-containing heterocyclic structures, have been developed as ETMs. propulsiontechjournal.com While complex molecules with multiple phenyl groups and derivatives of phenol are explored for applications in organic electronics, there is no specific research available that characterizes this compound or its simple derivatives as an ETM. nih.govnih.govscispace.com The design of ETMs is a sophisticated process, and current research focuses on complex, often polymeric or multi-functional, molecular architectures to achieve the desired electronic properties for next-generation displays and lighting. google.comresearchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Derivatives of this compound are gaining attention in the field of organic electronics, particularly for their potential use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.netgoogle.com The core structure's rigidity and electronic properties can be tailored through chemical modification to create materials with desirable charge transport characteristics.

In OLEDs, efficient charge injection and transport are critical for high performance. rsc.org Hole Transport Materials (HTMs) facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. mdpi.com Research has explored hole-transport materials incorporating a diphenylmethyl linkage. For instance, two derivatives, 4,4′-(diphenylmethylene)bis(N,N-diphenylaniline) (TCBPA) and 4,4′-(diphenylmethylene)bis(N,N-di-p-tolylaniline), were synthesized and assessed as HTMs for blue phosphorescent OLEDs (PHOLEDs). researchgate.net These materials, which feature diphenylamine (B1679370) or ditolyamine groups linked by a diphenylmethyl bridge, are designed to have high triplet energy, a crucial property for host materials in PHOLEDs. researchgate.net The power efficiency of the device using TCBPA as the HTM was found to be superior to that of a standard device. researchgate.net The high glass-transition temperatures (Tg) of such materials also contribute to the operational stability of OLED devices, especially at elevated temperatures. researchgate.net

While direct applications of this compound in the active layers of organic solar cells are not extensively documented in current research, the fundamental properties of phenol derivatives make them candidates for further investigation. researchgate.netresearchgate.net The performance of organic solar cells relies heavily on the morphology and electronic properties of the donor and acceptor materials in the active layer. aimspress.commdpi.com The ability to tune the HOMO/LUMO energy levels of phenolic compounds through derivatization could be leveraged to optimize the interface with other materials in the solar cell stack.

Integration into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. frontiersin.orgmdpi.com The performance of an OFET is largely dictated by the organic semiconductor (OSC) used as the active channel material, where charge carrier mobility, the on/off current ratio, and threshold voltage are key parameters. frontiersin.org Carbon-based materials with extensive π-electron systems are widely employed as organic semiconductors. researchgate.net

While specific studies detailing the integration of this compound into OFETs are limited, its structural characteristics align with those of known p-type organic semiconductors. ambeed.comnih.gov The diphenylmethyl group provides a rigid, three-dimensional structure that can influence molecular packing in the solid state, a critical factor for efficient charge transport. rsc.org The development of high-performance OFETs often involves the design of novel organic semiconductors with high planarity and small intermolecular distances to facilitate charge hopping between molecules. nih.govrsc.org Materials like diketopyrrolopyrrole (DPP) derivatives, which are electron-deficient units, are popular for creating high-performance semiconductors. nih.gov The phenolic group in this compound could be functionalized to create donor-acceptor type molecules, a common strategy for tuning the electronic properties of OSCs for both p-type (hole-transporting) and n-type (electron-transporting) behavior. rsc.orgfraunhofer.de

Development of Organic Nonlinear Optical (NLO) Crystals

Organic nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. specialchem.com The NLO response in organic materials originates from the polarization of delocalized π-electrons within the molecular framework. epo.org Molecules designed with electron-donating and electron-accepting groups connected by a π-conjugated bridge often exhibit large second- and third-order optical nonlinearities. specialchem.comepo.org

Research into phenol derivatives has shown their potential for NLO applications. A study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a compound containing both a phenol group (electron donor) and diphenyl-imidazole moiety, demonstrated significant NLO properties. nih.gov Using the Z-scan technique, researchers confirmed the material's third-order NLO response, characterized by a negative nonlinear refractive index (n₂) of -2.89 × 10⁻⁶ cm²W⁻¹ and a nonlinear absorption coefficient (β) of 4.044 × 10⁻¹ cmW⁻¹. nih.gov The negative sign of n₂ indicates a self-defocusing effect. nih.gov These findings suggest that the compound is a promising candidate for NLO materials. nih.gov The combination of the diphenylmethyl structural element with the phenol group in this compound provides a foundational scaffold for designing new NLO crystals.

Table 1: NLO Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

| Property | Value | Unit |

| Nonlinear Refractive Index (n₂) | -2.89 x 10⁻⁶ | cm²W⁻¹ |

| Nonlinear Absorption Coefficient (β) | 4.044 x 10⁻¹ | cmW⁻¹ |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 x 10⁻⁶ | esu |

Data sourced from nih.gov

Materials for Coating and Protection

UV-Absorbing Phenol Derivatives in Coatings

Phenolic compounds are utilized as effective ultraviolet (UV) absorbers in protective coatings to prevent the photodegradation of materials exposed to sunlight. Current time information in Bangalore, IN.turi.org The mechanism of action for many phenolic UV absorbers involves an excited-state intramolecular proton transfer (ESIPT). frontiersin.org Upon absorbing UV radiation, the molecule undergoes a rapid tautomerization from the enol to the keto form, harmlessly dissipating the absorbed energy as heat before returning to its ground state. Current time information in Bangalore, IN.turi.org This photochemical stability prevents the degradation of the polymer binder in the coating. Current time information in Bangalore, IN.

Phenolic benzotriazoles are a prominent class of UV stabilizers that combine the UV-absorbing properties of benzotriazoles with the antioxidant characteristics of phenols. researchgate.net These compounds are highly effective at absorbing UV radiation in the 300–400 nm range and are compatible with a wide variety of polymers, including polyesters, polycarbonates, and polyurethanes, making them valuable additives in automotive coatings, packaging materials, and construction products. frontiersin.orgresearchgate.net The incorporation of phenol-functional resins, such as those synthesized with p-hydroxy cinnamic acid, into coating formulations has also been shown to strongly absorb UV radiation below 330 nm, leading to superior resistance in accelerated weathering tests. researchgate.net

Advanced Flame Retardant Applications (e.g., 2,4,6-tris(diphenylmethyl)phenol)

Phenolic structures are a cornerstone in the development of advanced flame retardants, particularly non-halogenated systems, due to their inherent thermal stability and char-forming capabilities. nih.govturi.org During combustion, these compounds can act in both the condensed phase and the gas phase. In the condensed phase, they promote the formation of a stable char layer on the polymer's surface, which acts as a barrier, limiting the transfer of heat and flammable volatile gases to the flame zone. nih.govmdpi.com

While specific studies on 2,4,6-tris(diphenylmethyl)phenol (B14725484) as a flame retardant are not widely available, the general principles of phenolic flame retardants suggest its potential. The bulky diphenylmethyl groups could enhance thermal stability and contribute to a significant char yield. Many advanced flame retardants are based on organophosphorus compounds, which are often derived from phenolic precursors. frontiersin.orgresearchgate.net For instance, aryl phosphates like bisphenol A bis(diphenyl phosphate) are used to impart flame resistance to polymer blends. mdpi.com Another strategy involves creating synergistic systems, such as combining phenolic resins with other flame retardants like melamine (B1676169) and aluminum diethylphosphinate, which has been shown to significantly increase the Limiting Oxygen Index (LOI) and achieve a V-0 rating in UL-94 tests for phenolic resins. acs.org A compound like 2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine, synthesized from 4-hydroxyphenylboronic acid, demonstrates a dual-phase flame-retardant mechanism, proving effective in both gas and condensed phases in epoxy resins. arabjchem.org

Table 2: Combustion Properties of Phenolic Resin (PF) with Additives

| Material | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |

| Pure PF | 30.0 | - | - |

| PF + 12.5% ADP + 5% Melamine + 1% nano-SiO₂ | 39.6 | V-0 | - |

| EP/20%TNB | 31.2 | V-0 | 305.3 |

Data for PF sourced from acs.org, Data for EP/TNB sourced from arabjchem.org. Note: PF (Phenolic Resin), ADP (Aluminum Diethylphosphinate), EP (Epoxy Resin), TNB (2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine).

Catalysis and Catalytic Processes Involving 4 Diphenylmethyl Phenol Derivatives

Role as Ligands in Transition Metal Catalysis

Ligands are crucial in transition metal catalysis as they stabilize the metal center and modulate its reactivity and selectivity. fluorochem.co.uk The unique steric and electronic properties of 4-(diphenylmethyl)phenol derivatives allow them to serve as effective ligands in a range of catalytic transformations. fluorochem.co.ukacs.org The design of metal complexes for catalysis is a key area of research, aiming to create stable and efficient catalysts for processes like electrochemical water oxidation and olefin polymerization. rsc.org

Derivatives of this compound have been instrumental in the development of advanced α-diimine catalysts, particularly for nickel and palladium-catalyzed olefin polymerization. The significant steric hindrance provided by the diphenylmethyl group is a key feature in designing these catalysts. researchgate.net